molecular formula C10H12O4 B14654697 1,5-Dimethyl-3-methylene-4-oxo-6-oxabicyclo(3.1.0)hexane-2-carboxylic acid methyl ester CAS No. 52775-89-0

1,5-Dimethyl-3-methylene-4-oxo-6-oxabicyclo(3.1.0)hexane-2-carboxylic acid methyl ester

Cat. No.: B14654697
CAS No.: 52775-89-0
M. Wt: 196.20 g/mol
InChI Key: XSWYZUCUVCAOMP-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-methylene-4-oxo-6-oxabicyclo(3.1.0)hexane-2-carboxylic acid methyl ester is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclohexane ring with multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-methylene-4-oxo-6-oxabicyclo(3.1.0)hexane-2-carboxylic acid methyl ester involves several steps. One common method includes the reaction of a suitable precursor with reagents such as ethyl acetate, acetone, and alcohols . The reaction is typically carried out under controlled temperature conditions, often at 0-5°C, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-methylene-4-oxo-6-oxabicyclo(3.1.0)hexane-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-methylene-4-oxo-6-oxabicyclo(3.1.0)hexane-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-3-methylene-4-oxo-6-oxabicyclo(3.1.0)hexane-2-carboxylic acid methyl ester is unique due to its specific bicyclic structure and the presence of multiple functional groups. This combination of features makes it a versatile compound with diverse applications in scientific research and industry .

Properties

CAS No.

52775-89-0

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 1,5-dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C10H12O4/c1-5-6(8(12)13-4)9(2)10(3,14-9)7(5)11/h6H,1H2,2-4H3

InChI Key

XSWYZUCUVCAOMP-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(=C)C(=O)C1(O2)C)C(=O)OC

Origin of Product

United States

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